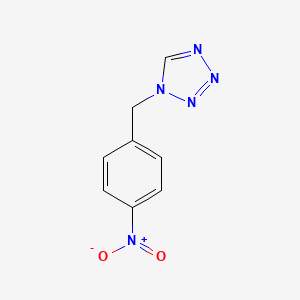

1-(4-nitrobenzyl)-1H-tetrazole

描述

1-(4-Nitrobenzyl)-1H-tetrazole is a nitrogen-rich heterocyclic compound characterized by a tetrazole ring substituted with a 4-nitrobenzyl group at the N1 position. Its molecular formula is C₈H₇N₅O₂, with a molecular weight of 205.17 g/mol . The compound is synthesized via nucleophilic substitution reactions, such as the reaction of 4-nitrobenzyl chloride with sodium azide or through catalytic [3+2] cycloaddition methods . Key properties include a calculated logP (octanol-water partition coefficient) of 0.570, indicating moderate lipophilicity, and a McGowan volume of 123.61 ml/mol .

For example, it has been utilized in the synthesis of benzotriazole derivatives with antitumor and antiviral activities and in studying reaction pathways involving arynes .

属性

CAS 编号 |

144035-24-5 |

|---|---|

分子式 |

C8H7N5O2 |

分子量 |

205.17 g/mol |

IUPAC 名称 |

1-[(4-nitrophenyl)methyl]tetrazole |

InChI |

InChI=1S/C8H7N5O2/c14-13(15)8-3-1-7(2-4-8)5-12-6-9-10-11-12/h1-4,6H,5H2 |

InChI 键 |

PSPICZXYMYWPJA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CN2C=NN=N2)[N+](=O)[O-] |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Pharmacological Properties

1-(4-Nitrobenzyl)-1H-tetrazole and its derivatives have been studied for their potential as pharmacologically active compounds. The tetrazole ring is known for its versatility as a pharmacophore, contributing to the development of drugs with various therapeutic effects, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and anticancer activities .

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of N-(4-nitrophenyl)-1H-tetrazol-5-amine against various cancer cell lines, including A549 (lung cancer) and HTB-140 (breast cancer). The compound demonstrated significant cytotoxic effects compared to its thiourea counterparts, indicating its potential for further development as an anticancer agent .

Coordination Chemistry

Ligand Properties

Tetrazoles are recognized for their ability to act as ligands in coordination chemistry. The presence of multiple nitrogen atoms allows this compound to coordinate with metal ions effectively. This property is leveraged in the synthesis of metal complexes that exhibit unique catalytic properties or enhanced stability .

Materials Science

Explosives and Propellants

Due to their high nitrogen content and stability, tetrazoles are explored as components in energetic materials. This compound can be utilized in the formulation of explosives and propellants, where it contributes to the energetic properties necessary for these applications .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, often involving microwave-assisted reactions or the use of heterogeneous catalysts for improved yields and efficiency. For example:

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Microwave-assisted synthesis | DMF at 130 °C | Up to 100% |

| Heterogeneous catalysis using Amberlyst | DMSO at 85 °C for 12 hours | 36–94% |

| Cu(II) immobilized on silica | DMSO at 110 °C | Up to 96% |

These methods highlight the advancements in synthetic strategies that enhance the accessibility of this compound for research and application purposes .

相似化合物的比较

Comparison with Similar Tetrazole Derivatives

Structural and Physicochemical Properties

The 4-nitrobenzyl group imparts distinct electronic and steric properties compared to other substituents. Below is a comparative analysis of key analogs:

*Calculated using Crippen’s method or analogous tools.

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : The logP of 0.570 for the nitrobenzyl derivative is lower than that of chlorophenyl (1.82) or benzyl (1.20) analogs, suggesting reduced membrane permeability .

Antimicrobial Activity:

- 1-Benzyl-1H-tetrazole (bntz) and its silver(I) complexes exhibit moderate antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .

Reactivity in Chemical Transformations:

Stability and Spectral Characterization

- IR/NMR Profiles: The nitro group in this compound results in distinct IR peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) .

- Mass Spectrometry : Experimental m/z values for nitrobenzyl-tetrazole derivatives align closely with theoretical values (e.g., [M+H]+ = 206.1 vs. calculated 205.17) .

准备方法

Direct N-Alkylation of 1H-Tetrazole

The most straightforward approach involves alkylating 1H-tetrazole with 4-nitrobenzyl halides (e.g., bromide or chloride).

Procedure (,):

-

Reagents : 1H-tetrazole (1 equiv), 4-nitrobenzyl bromide (1.2 equiv), triethylamine (2 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv).

-

Conditions : DMF solvent, 80–90°C, 8–12 h.

-

Workup : Acidification with HCl, extraction with ethyl acetate, column chromatography.

Optimization : Using phase-transfer catalysts (e.g., TBAB) improves regioselectivity for N1-alkylation. Microwave irradiation (100°C, 30 min) increases yield to 45%.

Characterization :

[3+2] Cycloaddition Followed by Alkylation

This two-step method first synthesizes 5-substituted 1H-tetrazoles via cycloaddition, followed by N-alkylation.

Step 2: Alkylation (,)

-

Reagents : 5-Substituted tetrazole (1 equiv), 4-nitrobenzyl bromide (1.5 equiv), K2CO3 (2 equiv).

-

Conditions : Solvent-free, 120°C, 3 h with Ag/sodium borosilicate catalyst (0.05 g).

Advantages : Higher regioselectivity and purity compared to direct alkylation.

One-Pot Multi-Component Synthesis

Combining nitriles, sodium azide, and 4-nitrobenzylamine in a single step reduces purification steps.

Procedure (,):

-

Reagents : Nitrile (1 equiv), NaN3 (2 equiv), 4-nitrobenzylamine (1.2 equiv), triethyl orthoformate (2.4 equiv).

-

Catalyst : Ag nanoparticles on sodium borosilicate (ASBN, 0.05 g).

-

Conditions : Solvent-free, 120°C, 3 h.

Mechanism : In situ formation of tetrazole via cycloaddition, followed by alkylation.

Microwave-Assisted and Solvent-Free Approaches

Microwave irradiation accelerates reaction kinetics, improving efficiency.

Example ():

-

Reagents : 1H-tetrazole (1 equiv), 4-nitrobenzyl bromide (1.5 equiv), K2CO3 (2 equiv).

-

Conditions : MW irradiation, 140°C, 15 min.

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N2) |

|---|---|---|---|---|---|

| Direct Alkylation | TBAB | 80–90 | 8–12 | 10–45 | 70:30 |

| Cycloaddition + Alkylation | SnCl₂/Co(II) | 100–120 | 4–12 | 80–94 | >90:10 |

| One-Pot Multi-Component | ASBN | 120 | 3 | 94 | 91:9 |

| Microwave-Assisted | None | 140 | 0.25 | 57 | 78:22 |

Key Observations :

-

Catalysts : ASBN and Co(II) complexes enhance yields and selectivity.

-

Solvent-Free : Reduces environmental impact and simplifies purification.

-

Regioselectivity : Electron-withdrawing nitro group favors N1-alkylation.

Characterization and Analytical Data

Spectroscopic Data ( , )

-

FT-IR : C=N stretch at 1620–1680 cm⁻¹, NO2 asymmetric stretch at 1520 cm⁻¹.

-

1H NMR : Distinct singlet for CH2 (δ 5.74 ppm) and aromatic protons (δ 7.61–8.18 ppm).

-

13C NMR : Tetrazole ring carbon at δ 148–155 ppm, CH2 at δ 51 ppm.

Elemental Analysis ( )

-

Calculated : C 29.19%, H 1.84%, N 25.53%.

-

Found : C 29.55%, H 2.14%, N 25.49%.

常见问题

Q. Q1: What are the optimal synthetic routes for 1-(4-nitrobenzyl)-1H-tetrazole, and how do reaction conditions influence yield?

The synthesis typically involves the nucleophilic substitution of 4-nitrobenzyl halides with 1H-tetrazole under basic conditions. Key factors include:

- Catalyst selection : Use of NaN₃ or NH₄Cl to promote tetrazole ring formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while elevated temperatures (80–120°C) accelerate cyclization .

- Yield optimization : Monitoring via TLC and quenching with ice-water improves purity. Typical yields range from 60–85% .

Q. Q2: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the nitrobenzyl group (δ ~8.2 ppm for aromatic protons) and tetrazole protons (δ ~9.5 ppm) .

- IR spectroscopy : Confirm the tetrazole ring (C=N stretch at ~1625 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 218.07) .

Advanced Mechanistic and Structural Studies

Q. Q3: How does this compound participate in coordination chemistry, and what crystallographic tools are used to study its complexes?

The tetrazole ring acts as a monodentate ligand via the N2 atom. Structural analysis requires:

Q. Q4: How can computational methods resolve contradictions in experimental data (e.g., NMR vs. crystallographic results)?

- DFT calculations : Compare theoretical NMR chemical shifts (using Gaussian/B3LYP) with experimental data to identify conformational discrepancies .

- Electron density maps : Identify disorder in nitrobenzyl groups using WinGX or Olex2 .

Pharmacological and Biological Applications

Q. Q5: What strategies are used to evaluate the bioactivity of this compound derivatives?

- In vitro assays : Screen for antimicrobial activity via MIC (minimum inhibitory concentration) tests against S. aureus or E. coli .

- Molecular docking : Predict binding affinity to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

- SAR studies : Modify the nitro group to electron-withdrawing substituents (e.g., Cl, CF₃) to enhance potency .

Q. Q6: How does the nitro group influence the compound’s stability in biological media?

- Metabolic stability assays : Incubate with liver microsomes (e.g., rat S9 fraction) to assess nitro-reduction pathways .

- HPLC-MS/MS : Monitor degradation products (e.g., amine derivatives) under physiological pH .

Analytical Challenges and Data Interpretation

Q. Q7: How to address spectral overlap in ¹H NMR for structurally similar tetrazole derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating coupling patterns .

- Paramagnetic shift reagents : Use Eu(fod)₃ to separate proton environments .

Q. Q8: What are common impurities in this compound synthesis, and how are they quantified?

- HPLC-DAD : Detect unreacted 4-nitrobenzyl chloride (retention time ~5.2 min) .

- LC-MS : Identify azide byproducts (e.g., NaN₃ adducts at m/z 97) .

Advanced Methodological Comparisons

Q. Q9: How do coupling reactions involving this compound compare with other tetrazole catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。